Cas no 1400146-61-3 (3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole)

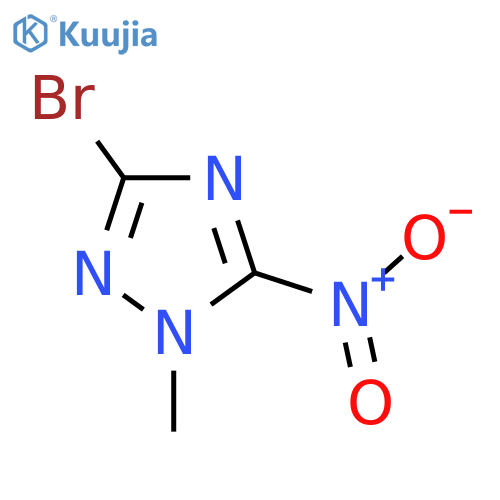

1400146-61-3 structure

商品名:3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole

CAS番号:1400146-61-3

MF:C3H3BrN4O2

メガワット:206.985518693924

MDL:MFCD29707546

CID:5668348

PubChem ID:71946327

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole

- 1400146-61-3

- EN300-26862516

- 1H-1,2,4-Triazole, 3-bromo-1-methyl-5-nitro-

-

- MDL: MFCD29707546

- インチ: 1S/C3H3BrN4O2/c1-7-3(8(9)10)5-2(4)6-7/h1H3

- InChIKey: HHZWEUCNEAMILU-UHFFFAOYSA-N

- ほほえんだ: BrC1N=C([N+](=O)[O-])N(C)N=1

計算された属性

- せいみつぶんしりょう: 205.94394g/mol

- どういたいしつりょう: 205.94394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 2.31±0.1 g/cm3(Predicted)

- ふってん: 402.4±28.0 °C(Predicted)

- 酸性度係数(pKa): -3.21±0.10(Predicted)

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26862516-10.0g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 10g |

$7435.0 | 2023-05-25 | |

| Enamine | EN300-26862516-0.05g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 0.05g |

$459.0 | 2023-09-11 | |

| Enamine | EN300-26862516-0.5g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 0.5g |

$1349.0 | 2023-09-11 | |

| Aaron | AR02864F-100mg |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 100mg |

$850.00 | 2025-02-15 | |

| Aaron | AR02864F-250mg |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 250mg |

$1201.00 | 2025-02-15 | |

| Enamine | EN300-26862516-5g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 5g |

$5014.0 | 2023-09-11 | |

| Enamine | EN300-26862516-5.0g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 5g |

$5014.0 | 2023-05-25 | |

| Enamine | EN300-26862516-1g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 1g |

$1729.0 | 2023-09-11 | |

| Enamine | EN300-26862516-10g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 10g |

$7435.0 | 2023-09-11 | |

| Aaron | AR02864F-2.5g |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |

1400146-61-3 | 95% | 2.5g |

$4685.00 | 2025-02-15 |

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1400146-61-3 (3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量